Cas no 1261573-86-7 (2,2',4',5'-Tetrachlorobiphenyl-3-carbonitrile)

2,2',4',5'-Tetrachlorobiphenyl-3-carbonitrile is a chlorinated biphenyl derivative featuring a cyano substituent at the 3-position. This compound is of interest in synthetic and analytical chemistry due to its structural complexity and potential utility as an intermediate in the preparation of specialized organic materials. The presence of multiple chlorine atoms enhances its stability and reactivity in certain substitution and coupling reactions. Its well-defined molecular structure makes it suitable for use in research applications, particularly in studies involving polychlorinated biphenyl (PCB) analogs or as a reference standard in environmental and analytical testing. The compound requires careful handling due to its halogenated nature.
2,2',4',5'-Tetrachlorobiphenyl-3-carbonitrile structure
1261573-86-7 structure
商品名:2,2',4',5'-Tetrachlorobiphenyl-3-carbonitrile
CAS番号:1261573-86-7
MF:C13H5Cl4N
メガワット:316.997499227524
CID:4990303

2,2',4',5'-Tetrachlorobiphenyl-3-carbonitrile 化学的及び物理的性質

名前と識別子

    • 2,2',4',5'-Tetrachlorobiphenyl-3-carbonitrile
    • インチ: 1S/C13H5Cl4N/c14-10-5-12(16)11(15)4-9(10)8-3-1-2-7(6-18)13(8)17/h1-5H
    • InChIKey: WTOSQBKPIHPDNF-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C(=CC=1C1C=CC=C(C#N)C=1Cl)Cl)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 339
  • 疎水性パラメータ計算基準値(XlogP): 5.8
  • トポロジー分子極性表面積: 23.8

2,2',4',5'-Tetrachlorobiphenyl-3-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011011972-500mg
2,2',4',5'-Tetrachlorobiphenyl-3-carbonitrile
1261573-86-7 97%
500mg
$806.85 2023-09-03
Alichem
A011011972-250mg
2,2',4',5'-Tetrachlorobiphenyl-3-carbonitrile
1261573-86-7 97%
250mg
$489.60 2023-09-03
Alichem
A011011972-1g
2,2',4',5'-Tetrachlorobiphenyl-3-carbonitrile
1261573-86-7 97%
1g
$1475.10 2023-09-03

2,2',4',5'-Tetrachlorobiphenyl-3-carbonitrile 関連文献

2,2',4',5'-Tetrachlorobiphenyl-3-carbonitrileに関する追加情報

Recent Advances in the Study of 2,2',4',5'-Tetrachlorobiphenyl-3-carbonitrile (CAS: 1261573-86-7)

The compound 2,2',4',5'-Tetrachlorobiphenyl-3-carbonitrile (CAS: 1261573-86-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This polychlorinated biphenyl (PCB) derivative, characterized by its unique structural features, has been the subject of several studies exploring its potential applications and environmental impact. Recent research has focused on its synthesis, biological activity, and mechanisms of action, providing valuable insights for both industrial and academic communities.

One of the key areas of investigation has been the environmental persistence and toxicity of 2,2',4',5'-Tetrachlorobiphenyl-3-carbonitrile. Studies have demonstrated that this compound exhibits a high degree of stability in various environmental matrices, raising concerns about its long-term ecological effects. Researchers have employed advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to detect and quantify its presence in environmental samples. These findings underscore the need for stringent regulatory measures to mitigate its potential hazards.

In the realm of biomedical research, 2,2',4',5'-Tetrachlorobiphenyl-3-carbonitrile has been investigated for its interactions with biological systems. Recent in vitro studies have revealed its ability to modulate specific cellular pathways, particularly those involving cytochrome P450 enzymes. These interactions have implications for drug metabolism and toxicity, making this compound a valuable tool for understanding the mechanisms of xenobiotic metabolism. Furthermore, its structural similarity to other PCBs has prompted studies on its potential endocrine-disrupting effects, with preliminary data suggesting possible impacts on hormone receptor signaling.

Another significant advancement has been the development of novel synthetic routes for 2,2',4',5'-Tetrachlorobiphenyl-3-carbonitrile. Researchers have optimized reaction conditions to improve yield and purity, addressing previous challenges in its large-scale production. These improvements have facilitated its use as a reference standard in environmental and toxicological studies. Additionally, computational modeling studies have provided deeper insights into its molecular interactions, aiding in the design of more effective remediation strategies.

Looking ahead, the continued exploration of 2,2',4',5'-Tetrachlorobiphenyl-3-carbonitrile holds promise for both environmental science and pharmaceutical development. Future research directions may include the elucidation of its metabolic pathways in vivo, the development of targeted degradation methods, and the investigation of its potential therapeutic applications. As the scientific community gains a more comprehensive understanding of this compound, its role in advancing both environmental and biomedical research is expected to grow.

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